

The Physicochemical Landscape of 4-Nonylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nonylphenol

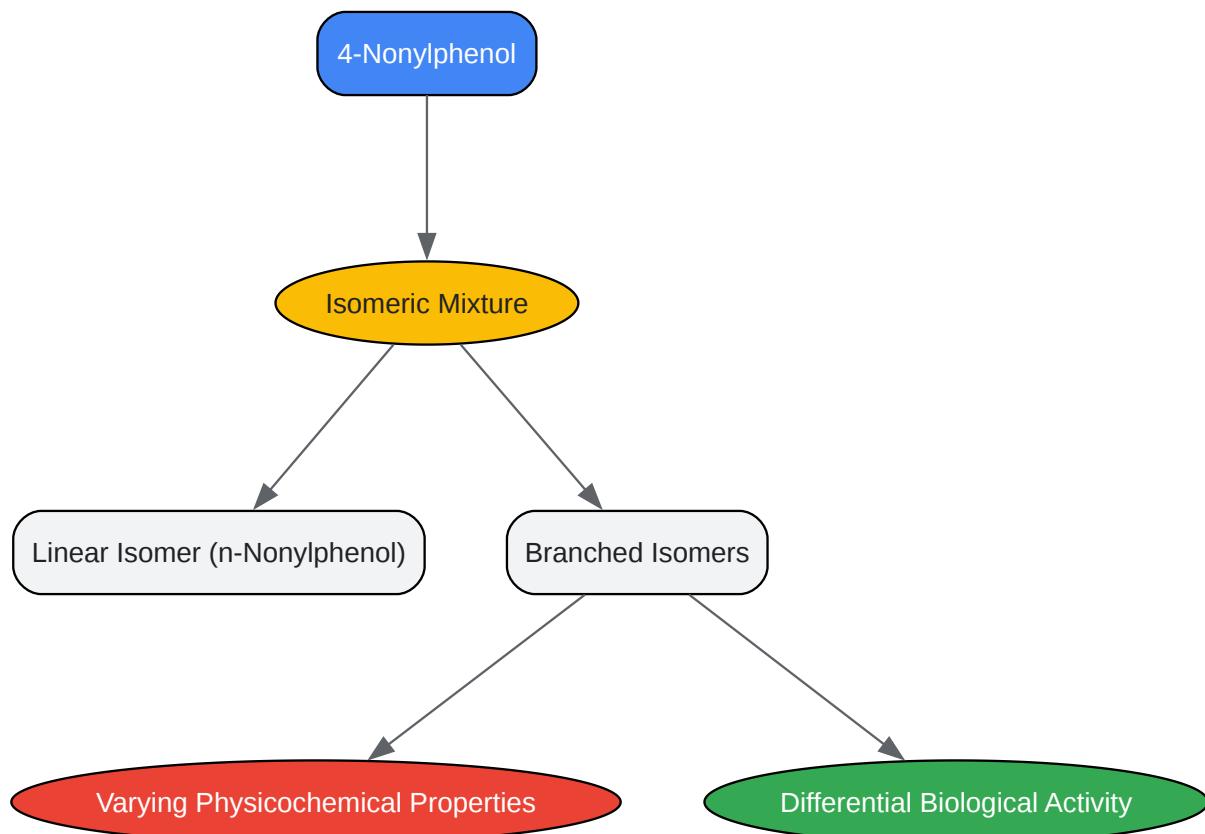
Cat. No.: B119669

[Get Quote](#)

An in-depth examination of the essential physical and chemical properties of **4-Nonylphenol**, offering field-proven insights and detailed experimental protocols for drug development professionals, researchers, and scientists.

Introduction: The Environmental and Toxicological Significance of 4-Nonylphenol

4-Nonylphenol (4-NP) is a synthetic organic compound belonging to the broader family of alkylphenols.^[1] It is primarily an environmental contaminant that originates from the degradation of nonylphenol ethoxylates, which are widely used as non-ionic surfactants in a variety of industrial and consumer products, including detergents, paints, pesticides, and personal care products.^{[2][3]} Due to its widespread use and subsequent release into the environment, 4-NP has become a ubiquitous contaminant in water, soil, and sediment.^{[4][5]}


The primary concern surrounding **4-Nonylphenol** lies in its classification as a xenoestrogen, an endocrine-disrupting chemical that can mimic the effects of estrogen in living organisms.^{[4][6]} This activity can lead to a range of adverse health effects, including reproductive and developmental issues in both wildlife and humans.^{[4][7]} The toxicity and environmental persistence of 4-NP have led to restrictions on its use in many regions.^[7] A thorough understanding of its physicochemical characteristics is therefore paramount for assessing its environmental fate, transport, bioavailability, and toxicological impact. This guide provides a detailed exploration of these properties, coupled with standardized methodologies for their determination.

Molecular Structure and Isomerism: A Complex Reality

4-Nonylphenol is characterized by a phenol ring substituted with a nine-carbon alkyl chain (nonyl group). The position of the nonyl group on the phenol ring can vary, but it is most commonly found at the para (4) position.^{[1][8]} A critical aspect of **4-Nonylphenol**'s chemistry is the complex isomerism of the nonyl chain. The industrial synthesis, which involves the alkylation of phenol with a mixture of nonenes, results in a complex mixture of branched-chain isomers.^{[2][3]} Theoretically, there are 211 constitutional isomers of **4-nonylphenol**, and this number increases to 550 when enantiomers are considered.^[3] The most widely produced and marketed form is a branched **4-nonylphenol**.^[3]

This isomeric complexity is not merely a structural curiosity; it has profound implications for the compound's physicochemical properties, environmental behavior, and biological activity. Different isomers can exhibit varying degrees of estrogenicity and biodegradability.^[3] Therefore, when evaluating the properties and effects of **4-Nonylphenol**, it is crucial to consider the composition of the specific isomeric mixture being studied.

Diagram 1: Isomeric Complexity of **4-Nonylphenol**

[Click to download full resolution via product page](#)

Caption: The isomeric mixture of **4-Nonylphenol** comprises linear and numerous branched structures, leading to variable properties and biological effects.

Core Physicochemical Properties

The environmental distribution and biological uptake of **4-Nonylphenol** are governed by its fundamental physicochemical properties. A comprehensive understanding of these parameters is essential for predicting its behavior in various environmental compartments and biological systems.

Solubility

The solubility of a compound dictates its concentration in the aqueous phase and, consequently, its bioavailability to aquatic organisms and potential for transport in water

systems. **4-Nonylphenol** is characterized by low water solubility, a key factor contributing to its persistence and accumulation in sediment and biota.[7][9]

Table 1: Solubility of **4-Nonylphenol**

Property	Value	Source(s)
Water Solubility	7 mg/L at 25 °C	[1]
6 mg/L at 20 °C	[6]	
Moderately soluble in water	[2][3]	
Solubility in Organic Solvents	Soluble in alcohol and most organic solvents	[2][3]

The low aqueous solubility is a direct consequence of the long, hydrophobic nonyl chain, which dominates the molecule's character over the hydrophilic phenolic group. This property drives the partitioning of 4-NP from the water column into more lipophilic environments such as organic matter in sediment and the lipid tissues of organisms.

Vapor Pressure and Henry's Law Constant

Vapor pressure is a measure of a substance's tendency to volatilize into the atmosphere. The Henry's Law Constant (H) further describes the partitioning of a chemical between the air and water phases at equilibrium. These parameters are crucial for assessing the potential for atmospheric transport and removal of **4-Nonylphenol** from aquatic systems.

Table 2: Volatility Characteristics of **4-Nonylphenol**

Property	Value	Source(s)
Vapor Pressure	8.18×10^{-4} mm Hg at 25 °C	[1]
0.3 Pa at 25 °C	[2]	
Henry's Law Constant (estimated)	3.4×10^{-5} atm-m ³ /mole	[1]

The low vapor pressure and Henry's Law constant indicate that while **4-Nonylphenol** can volatilize from water surfaces, it is not a highly volatile compound.[\[1\]](#) However, atmospheric transport can still be a significant pathway for its distribution over long distances. Adsorption to soil and sediment is expected to reduce the rate of volatilization from these compartments.[\[1\]](#)

Melting and Boiling Points

The melting and boiling points provide information about the physical state of a substance at different temperatures and are indicative of the strength of intermolecular forces.

Table 3: Melting and Boiling Points of **4-Nonylphenol**

Property	Value	Source(s)
Melting Point	-8 °C to -10 °C (Isomer mixture)	[2]
42 °C (Pure p-n-nonylphenol)	[1]	
Boiling Point	290-320 °C (Isomer mixture)	[1] [2]

The technical mixture of **4-nonylphenol** isomers is a pale yellow, viscous liquid at room temperature.[\[1\]](#)[\[2\]](#) In contrast, pure isomers, such as para-n-nonylphenol, are crystalline solids at room temperature.[\[1\]](#) This difference highlights the impact of isomeric purity on the physical properties of the substance.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For **4-Nonylphenol**, the phenolic hydroxyl group can deprotonate, and the pKa value indicates the pH at which the ionized and non-ionized forms are present in equal concentrations. This is critical as the ionization state affects a compound's solubility, lipophilicity, and interaction with biological membranes.

Table 4: Acid Dissociation Constant (pKa) of **4-Nonylphenol**

Property	Value	Source(s)
pKa	10.31 (Predicted)	[10]
9.52 (Estimated)	[6]	

The pKa of **4-Nonylphenol** indicates that it is a weak acid. At typical environmental pH values (around 6-8), it will exist predominantly in its non-ionized, more lipophilic form. This favors its partitioning into organic matter and biological tissues.

Octanol-Water Partition Coefficient (log Kow)

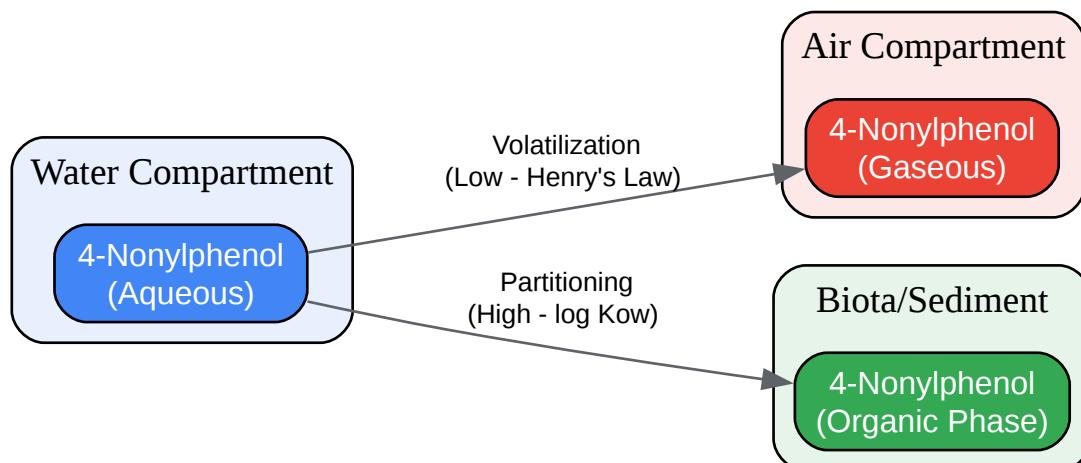

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity, or its tendency to partition into a non-polar solvent (octanol) from an aqueous phase. It is a key parameter for predicting the bioaccumulation potential of a substance in organisms.

Table 5: Octanol-Water Partition Coefficient (log Kow) of **4-Nonylphenol**

Property	Value	Source(s)
log Kow	5.76	[1]
4.48	[2] [11]	

The high log Kow values for **4-Nonylphenol** strongly indicate a high potential for bioaccumulation in the fatty tissues of organisms.[\[7\]](#) This is consistent with its detection in various aquatic and terrestrial species. The variation in reported log Kow values may be attributed to the different isomeric compositions of the tested **4-Nonylphenol**.

Diagram 2: Environmental Partitioning of **4-Nonylphenol**

[Click to download full resolution via product page](#)

Caption: The physicochemical properties of **4-Nonylphenol** favor its partitioning from water into organic phases like sediment and biota.

Experimental Protocols for Physicochemical Characterization

For regulatory purposes and accurate risk assessment, the determination of physicochemical properties must follow standardized and validated methods. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals.

Determination of Water Solubility (OECD Test Guideline 105)

Principle: This guideline describes two primary methods: the Column Elution Method for substances with solubility below 10^{-2} g/L and the Flask Method for substances with solubility above this threshold.^[1] Given the low water solubility of **4-Nonylphenol**, the Column Elution Method is generally more appropriate.

Column Elution Method - Step-by-Step Protocol:

- Preparation of the Column: A column with a temperature control jacket is filled with an inert support material (e.g., glass beads, silica gel) and coated with an excess of the test

substance (**4-Nonylphenol**).

- Saturation: Water is passed through the column at a slow, controlled flow rate to ensure that the water becomes saturated with **4-Nonylphenol**. The temperature should be maintained at 20 ± 0.5 °C.
- Equilibration: The system is allowed to equilibrate. The time required for saturation should be determined in a preliminary test.
- Sample Collection: Once equilibrium is reached, aliquots of the eluate are collected.
- Analysis: The concentration of **4-Nonylphenol** in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection.[\[12\]](#)
- Calculation: The water solubility is reported as the mean of the concentrations from at least five consecutive samples where the concentration is constant.

Causality Behind Experimental Choices: The use of a support material ensures a large surface area for the dissolution of **4-Nonylphenol**. A slow flow rate is critical to allow sufficient time for the water to become fully saturated. Temperature control is essential as solubility is temperature-dependent.

Determination of Vapor Pressure (OECD Test Guideline 104)

Principle: This guideline outlines several methods applicable to different vapor pressure ranges.[\[2\]](#) For a compound with a low vapor pressure like **4-Nonylphenol**, the Gas Saturation Method is a suitable choice.

Gas Saturation Method - Step-by-Step Protocol:

- Sample Preparation: A known amount of **4-Nonylphenol** is placed in a thermostatted sample boat.
- Saturation: A slow stream of an inert carrier gas (e.g., nitrogen) is passed over the sample at a constant temperature. The gas becomes saturated with the vapor of **4-Nonylphenol**.

- Trapping: The vapor-saturated gas stream is passed through a trap (e.g., a cold trap or a sorbent tube) to collect the **4-Nonylphenol**.
- Quantification: The amount of **4-Nonylphenol** collected in the trap is quantified using a sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS).
- Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of carrier gas passed through the system, and the temperature. Measurements should be made at a minimum of two temperatures to establish the vapor pressure curve.

Causality Behind Experimental Choices: The use of an inert carrier gas prevents any reaction with the test substance. A slow gas flow rate ensures that the gas stream becomes fully saturated with the vapor of **4-Nonylphenol**, which is essential for an accurate determination. Precise temperature control is critical as vapor pressure is highly dependent on temperature.

Determination of the Partition Coefficient (log K_{ow}) (OECD Test Guidelines 107, 117, 123)

Principle: Several methods are available, with the choice depending on the expected log K_{ow} value.

- Shake Flask Method (OECD 107): Suitable for log K_{ow} values between -2 and 4.
- HPLC Method (OECD 117): A screening method that correlates retention time with known log K_{ow} values.
- Slow-Stirring Method (OECD 123): Recommended for highly lipophilic substances with log K_{ow} values greater than 4, to avoid the formation of micro-emulsions that can interfere with the measurement.

Given the high log K_{ow} of **4-Nonylphenol**, the Slow-Stirring Method (OECD 123) is the most appropriate.

Slow-Stirring Method - Step-by-Step Protocol:

- Preparation of Phases: n-Octanol and water are mutually saturated before the experiment.

- Test Substance Introduction: A solution of **4-Nonylphenol** in n-octanol is prepared.
- Equilibration: The n-octanol solution and water are placed in a thermostatted vessel and stirred slowly for a prolonged period (e.g., several days) to allow for equilibrium to be reached without forming an emulsion.
- Phase Separation: The stirring is stopped, and the two phases are allowed to separate completely.
- Sampling and Analysis: Aliquots are taken from both the n-octanol and water phases. The concentration of **4-Nonylphenol** in each phase is determined by a suitable analytical method (e.g., HPLC or GC-MS).
- Calculation: The partition coefficient (K_{ow}) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The result is expressed as its base-10 logarithm (log K_{ow}).

Causality Behind Experimental Choices: The slow-stirring technique is crucial for highly lipophilic compounds to prevent the formation of micro-droplets of octanol in the aqueous phase, which would lead to an overestimation of the aqueous concentration and an underestimation of the log K_{ow}. Pre-saturation of the solvents is necessary to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.

Conclusion

The physicochemical characteristics of **4-Nonylphenol** paint a clear picture of a persistent, bioaccumulative, and moderately mobile environmental contaminant. Its complex isomeric nature adds a layer of complexity to its analysis and risk assessment. The low water solubility and high octanol-water partition coefficient are the primary drivers of its accumulation in sediment and biota. While its volatility is low, atmospheric transport cannot be entirely discounted. As a weak acid, its partitioning behavior is influenced by the pH of the surrounding medium.

For researchers, scientists, and drug development professionals, a thorough understanding and accurate determination of these properties are non-negotiable for predicting the environmental fate, toxicological profile, and potential for human exposure to this endocrine-disrupting compound. The standardized protocols outlined in the OECD guidelines provide a

robust framework for obtaining reliable and comparable data, which is essential for informed risk management and the development of safer alternatives.

References

- PubChem. **4-Nonylphenol** | C15H24O | CID 1752. [\[Link\]](#)
- Yadav, I.C., et al. (2018). Toxicity of non-ionic surfactant **4-nonylphenol** an endocrine disruptor: A review.
- Wikipedia. Nonylphenol. [\[Link\]](#)
- International Labour Organization. ICSC 0309 - **4-NONYLPHENOL (BRANCHED)**. [\[Link\]](#)
- Toxin and Toxin Target Database (T3DB). **4-Nonylphenol** (T3D4836). [\[Link\]](#)
- Saitoh, Y., et al. (2000). Determination of **4-nonylphenol** and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection. *Analyst*, 125(11), 1959-1961. [\[Link\]](#)
- European Union. (2005). **4-Nonylphenol** (branched) and Nonylphenol. CIRCABC.
- Scent.vn. **4-Nonylphenol** (CAS 104-40-5): Odor profile, Properties, & IFRA compliance. [\[Link\]](#)
- Neamtu, M., & Frimmel, F. H. (2006). HPLC-FLD determination of **4-nonylphenol** and 4-tert-octylphenol in surface water samples. *Environmental monitoring and assessment*, 123(1-3), 381–390. [\[Link\]](#)
- FooDB. Showing Compound **4-Nonylphenol** (FDB018468). [\[Link\]](#)
- Rupa Health. **4-Nonylphenol**. [\[Link\]](#)
- Soares, A., Guiyesse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters.
- Kim, Y. S., et al. (2018). Disturbing Effects of Chronic Low-dose **4-Nonylphenol** exposing on Gonadal Weight and Reproductive Outcome over One-generation. *Development & reproduction*, 22(3), 263–272. [\[Link\]](#)
- Toxin and Toxin Target Database (T3DB). **4-Nonylphenol** (T3D4836). [\[Link\]](#)
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Test No.
- OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 104: Vapour Pressure. OECD Publishing.
- OECD. (2006). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing.
- OECD. (2004). OECD Guideline for the Testing of Chemicals, Section 1: Test No.
- OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
- U.S. Environmental Protection Agency. (1999).
- NIST. **4-Nonylphenol**. In NIST Chemistry WebBook. [\[Link\]](#)

- Zhang, Z., et al. (2016). Distribution and fate modeling of **4-nonylphenol**, 4-t-octylphenol, and bisphenol A in the Yong River of China.
- Ying, G. G., Williams, B., & Kookana, R. (2002). Occurrence and biodegradation of nonylphenol in the environment.
- Minnesota Department of Health. (2023). p-Nonylphenol Toxicological Summary.
- Vazquez-Duhalt, R., Marquez-Rocha, F., Ponce, E., Licea, A. F., & Viana, M. T. (2005). Nonylphenol, an integrated vision of a pollutant. *Applied Ecology and Environmental Research*, 4(1), 1-25.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Nonylphenol - Wikipedia [en.wikipedia.org]
- 5. ERIC - EJ1013557 - A Laboratory Experiment To Measure Henry's Law Constants of Volatile Organic Compounds with a Bubble Column and a Gas Chromatography Flame Ionization Detector (GC-FID), *Journal of Chemical Education*, 2013-Apr [eric.ed.gov]
- 6. files.chemicalwatch.com [files.chemicalwatch.com]
- 7. oecd.org [oecd.org]
- 8. Showing Compound 4-Nonylphenol (FDB018468) - FooDB [foodb.ca]
- 9. oecd.org [oecd.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. scispace.com [scispace.com]
- 12. OECD: Key standards for laboratory analysis - YesWeLab [blog.yeswelab.fr]
- To cite this document: BenchChem. [The Physicochemical Landscape of 4-Nonylphenol: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b119669#physicochemical-characteristics-of-4-nonylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com